(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKBYKGNJPSQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom on the phenyl ring can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 4-fluoro substitution in the target compound contrasts with the 2-fluoro isomer in .
- Molecular Weight : Addition of functional groups (e.g., bromine in or methyl in [[8]) increases molecular weight, which could influence pharmacokinetic properties like membrane permeability.
Commercial and Industrial Relevance
- The hydrochloride salt form of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine is marketed globally, with suppliers like ECHEMI offering customized synthesis and regulatory compliance services .
- Derivatives such as [1-(4-Methoxyphenyl)cyclopropyl]methylamine () highlight the commercial demand for cyclopropylmethylamines in pharmaceutical research, though the target compound’s applications remain unexplored in the provided evidence.
Biological Activity
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings through a comprehensive review of available literature.
Chemical Structure and Properties
- Molecular Formula : C13H14FN
- Molecular Weight : 219.26 g/mol
- CAS Number : 1019538-79-4
The structure features a cyclopropylmethyl group attached to a (4-fluorophenyl)methylamine moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as:
- Receptor Modulator : It can influence neurotransmitter systems, potentially affecting mood and anxiety disorders.
- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activities
Research has indicated several key biological activities associated with this compound:
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from damage | |
| Modulation of Serotonin Receptors | Influences mood disorders |
In Vitro Studies
In vitro experiments have demonstrated that this compound interacts with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests potential applications in treating conditions such as depression and anxiety.
Animal Models
In animal studies, administration of the compound has shown promising results in alleviating symptoms associated with anxiety and depression. The modulation of serotonin receptor activity appears to be a significant mechanism underlying these effects.
Comparative Studies
Comparative studies indicate that this compound exhibits a more substantial inhibitory effect on certain metabolic enzymes compared to structurally similar compounds. This suggests a potentially higher therapeutic index, enhancing its appeal for further development in pharmacotherapy.
Q & A
Basic: What are the common synthetic routes for (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like dichloromethane (DCM) or toluene. Temperature optimization (40–60°C) and stoichiometric ratios (1:1.2 amine:electrophile) are critical for yields >75% . Cyclopropane ring formation may require [2+1] cycloaddition strategies using trimethylsulfoxonium iodide, as described for structurally analogous amines .
Advanced: How can enantioselective synthesis of this chiral amine be achieved, and what analytical methods validate optical purity?
Answer:
Chiral resolution involves using enantiopure precursors (e.g., (1R,2S)-cyclopropane derivatives) or asymmetric catalysis. Chiral HPLC (e.g., Chiralpak® IC column) with UV detection at 254 nm is standard for purity validation. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. For example, a reported method achieved >98% enantiomeric excess (ee) using a palladium-catalyzed asymmetric cyclopropanation .
Basic: What safety precautions are essential when handling this amine in laboratory settings?
Answer:
Follow GHS guidelines:
- PPE: Nitrile gloves, lab coat, and safety goggles (mandatory for skin/eye contact prevention) .
- Ventilation: Use fume hoods to avoid inhalation risks (H335 hazard statement).
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How does the fluorine substituent on the phenyl ring modulate receptor binding affinity in biological studies?
Answer:
The 4-fluoro group enhances lipophilicity (logP ~2.8) and stabilizes aromatic stacking interactions with hydrophobic receptor pockets. Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity for serotonin receptors (e.g., 5-HT₆, Ki = 12 nM vs. 45 nM for non-fluorinated analog) . Fluorine’s electron-withdrawing effect also reduces metabolic degradation, improving pharmacokinetic stability .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR: ¹H/¹³C NMR confirms cyclopropane (δH 0.5–1.2 ppm) and benzylamine (δH 3.7–4.2 ppm) motifs. ¹⁹F NMR detects the fluorine signal at δF -115 ppm .
- MS: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 220.1102 for C₁₁H₁₄FN⁺) .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
- Assay Standardization: Validate cell lines (e.g., HEK293 vs. CHO-K1) and incubation times (24–48 hr).
- Solvent Controls: DMSO concentrations >0.1% may artifactually inhibit activity .
- Meta-Analysis: Cross-reference PubChem CID 20120183 data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24 hr; monitor degradation via HPLC. Stable at pH 7–9 but hydrolyzes rapidly under acidic conditions (t₁/₂ = 2 hr at pH 2) .
- Thermal Stability: TGA/DSC analysis shows decomposition onset at 180°C .
Advanced: What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
Answer:
- Docking Simulations: Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to identify binding poses.
- MD Simulations: AMBER or GROMACS assess binding stability over 100 ns trajectories.
- Metabolic Sites: MetaSite predicts hydroxylation at the cyclopropane methyl group (major metabolic pathway) .
Basic: How does the compound’s logD compare to structurally similar amines, and what methods measure it?
Answer:
Experimental logD (octanol/water) is determined via shake-flask HPLC (logD₇.₄ = 2.1). Analogous compounds with chloro substituents (e.g., [(2-chloro-4-fluorophenyl)methyl]amine) show higher logD (2.9) due to increased hydrophobicity .
Advanced: What in vitro models are suitable for evaluating its blood-brain barrier (BBB) permeability?
Answer:
- PAMPA-BBB: Predicts passive diffusion (Pe ~5 × 10⁻⁶ cm/s indicates moderate permeability).
- Caco-2 Monolayers: Measure apical-to-basolateral transport (efflux ratio <2 suggests low P-gp interaction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
